N-(4-cyclopropylthiazol-2-yl)-3-(pyridin-2-yloxy)benzamide - 1797860-69-5

N-(4-cyclopropylthiazol-2-yl)-3-(pyridin-2-yloxy)benzamide

Catalog Number: EVT-3080097
CAS Number: 1797860-69-5
Molecular Formula: C18H15N3O2S
Molecular Weight: 337.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

HNPC-A9229 (5-chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine)

  • Compound Description: HNPC-A9229 is a novel pyrimidin-4-amine fungicide discovered through optimization efforts around the commercial insecticide tebufenpyrad. [] It exhibits excellent fungicidal activity against Puccinia sorghi and Erysiphe graminis, surpassing or rivaling the potency of commercial fungicides like diflumetorim, tebuconazole, flusilazole, and isopyrazam. [] Additionally, HNPC-A9229 demonstrates low toxicity to rats. []
  • Relevance: While HNPC-A9229 doesn't share the thiazole or benzamide moieties of N-(4-cyclopropylthiazol-2-yl)-3-(pyridin-2-yloxy)benzamide, it exemplifies the exploration of pyridin-2-yloxy substructures for developing novel pesticides. [] This shared structural motif suggests potential similarities in their physicochemical properties and biological interactions, making HNPC-A9229 a relevant compound for comparison.

4‐Fluoro‐N‐[4‐(pyridin‐4‐yl)thia­zol‐2‐yl]benzamide

  • Compound Description: This compound is a potent fungicidal agent synthesized as part of a study exploring thiazole-based compounds. [] Its crystal structure reveals weak intermolecular hydrogen bonds. []
  • Relevance: This compound shares the thiazol-2-ylbenzamide core structure with N-(4-cyclopropylthiazol-2-yl)-3-(pyridin-2-yloxy)benzamide. [] The presence of a pyridine ring, albeit at a different position on the thiazole ring, further highlights the structural similarity and the potential for similar fungicidal properties. This makes 4‐Fluoro‐N‐[4‐(pyridin‐4‐yl)thia­zol‐2‐yl]benzamide a relevant compound for understanding the structure-activity relationship of the target compound.

N-(benzo[d]thiazol-2-yl)-2-(3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-yl)benzamide derivatives

  • Compound Description: This series of compounds was synthesized and evaluated for antibacterial and antifungal activities. [, ] They were characterized using various spectroscopic techniques, including NMR, FT-IR, and LC-MS. [, ]
  • Relevance: Although structurally more complex, these derivatives feature a pyridin-4-yl group and a benzamide moiety, both present in N-(4-cyclopropylthiazol-2-yl)-3-(pyridin-2-yloxy)benzamide. [, ] The presence of these common elements suggests a potential for shared chemical properties or biological activities, making them relevant compounds for exploring the broader chemical space around the target compound.

Venetoclax (ABT-199)

  • Compound Description: Venetoclax is a B-cell lymphoma-2 (Bcl-2) protein inhibitor used in treating hematologic malignancies. [] Its metabolism in humans is characterized by oxidation, sulfation, and nitro reduction. [] A significant human metabolite, M27, is formed by CYP3A4-mediated oxidation and cyclization. []
  • Relevance: Venetoclax, while structurally distinct from N-(4-cyclopropylthiazol-2-yl)-3-(pyridin-2-yloxy)benzamide, features a piperazin-1-yl group linked to a benzamide core. [] Although the overall structures differ significantly, this shared substructure could potentially contribute to common binding interactions or pharmacokinetic properties, making Venetoclax a relevant comparison point for specific aspects of the target compound's behavior.

SCO-267 ((3S)-3-cyclopropyl-3-(2-((1-(2-((2,2-dimethylpropyl)(6-methylpyridin-2-yl)carbamoyl)-5-methoxyphenyl)piperidin-4-yl)methoxy)pyridin-4-yl)propanoic acid)

  • Compound Description: SCO-267 is a GPR40 full agonist that stimulates insulin secretion and GLP-1 release, effectively improving glucose tolerance in diabetic rats. [] This orally available drug was designed to achieve improved potency and lower lipophilicity. []
  • Relevance: While SCO-267's structure is quite complex compared to N-(4-cyclopropylthiazol-2-yl)-3-(pyridin-2-yloxy)benzamide, it shares the 2-carbamoylphenylpiperidine motif. [] This structural similarity highlights a common strategy in drug design, potentially influencing binding to similar target sites or affecting the compound's overall conformation. Therefore, SCO-267 provides a relevant comparison for specific structural features within the target compound.

SB-431542 (4-(5-benzo[1,3]dioxol-5-yl-4-pyridin-2-yl1H-imidazol-2-yl)-benzamide)

  • Compound Description: SB-431542 is a selective inhibitor of the transforming growth factor-β (TGF-β) type I receptor kinase activity, blocking TGF-β-induced Smad activation and target gene expression. [, , ] It also inhibits epithelialmesenchymal transitions and fibrogenesis. [, , ]
  • Relevance: SB-431542, while not directly structurally related to N-(4-cyclopropylthiazol-2-yl)-3-(pyridin-2-yloxy)benzamide, shares the benzamide core structure and the presence of a pyridin-2-yl group. [, , ] Although their overall structures differ significantly due to the imidazole and benzodioxole moieties in SB-431542, the presence of these common elements suggests a possible connection in their chemical properties or biological profiles, making SB-431542 a relevant point of comparison for exploring the potential roles of shared substructures.

Properties

CAS Number

1797860-69-5

Product Name

N-(4-cyclopropylthiazol-2-yl)-3-(pyridin-2-yloxy)benzamide

IUPAC Name

N-(4-cyclopropyl-1,3-thiazol-2-yl)-3-pyridin-2-yloxybenzamide

Molecular Formula

C18H15N3O2S

Molecular Weight

337.4

InChI

InChI=1S/C18H15N3O2S/c22-17(21-18-20-15(11-24-18)12-7-8-12)13-4-3-5-14(10-13)23-16-6-1-2-9-19-16/h1-6,9-12H,7-8H2,(H,20,21,22)

InChI Key

JBLJCXULUXQTIQ-UHFFFAOYSA-N

SMILES

C1CC1C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=N4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.